molecular formula C11H14ClNO B7510897 N-(2-chloro-4-methylphenyl)butanamide

N-(2-chloro-4-methylphenyl)butanamide

Cat. No.: B7510897
M. Wt: 211.69 g/mol
InChI Key: HTZROLLPMHLVAY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-chloro-4-methylphenyl)butanamide, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis of This compound typically involves coupling a chlorinated aniline derivative with butanoyl chloride. Key steps include:

  • Amidation : Reacting 2-chloro-4-methylaniline with butanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Base Selection : Triethylamine (TEA) is preferred over pyridine for faster reaction kinetics and reduced side-product formation .
  • Workup : Sequential extraction with aqueous HCl (1M) and NaHCO₃ to remove unreacted starting materials.

Optimization Strategies :

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (to suppress hydrolysis)↑ Purity (≥90%)
SolventAnhydrous DCM↓ Byproducts
Equivalents1.2 eq butanoyl chloride↑ Conversion

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 2.5 ppm (amide NH), and δ 2.3 ppm (methyl group) confirm structural integrity .
    • ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and 35–40 ppm (butanamide backbone) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 226.67) validates molecular weight .
  • Thermal Analysis : DSC/TGA to assess melting point (~120°C) and decomposition profile .

Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate impurities; repeat analysis with deuterated DMSO for clarity .

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer: The compound’s hydrophobicity (logP ~2.8) limits solubility. Strategies include:

  • Co-solvent Systems : Use DMSO (≤5% v/v) in PBS buffer to maintain cell viability .
  • Micellar Encapsulation : Incorporate into poloxamer 407 micelles (10% w/v) to enhance solubility by 20-fold .
  • Salt Formation : React with HCl to generate a hydrochloride salt, improving solubility in polar solvents .

Validation : Measure solubility via UV-Vis spectroscopy (λ_max = 260 nm) and confirm stability via HPLC .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer: For X-ray crystallography:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate with SHELXT for space group determination .
  • Refinement : SHELXL refines anisotropic displacement parameters; apply TWIN/BASF commands for twinned crystals .

Case Study : A derivative showed 5% twinning; SHELXL refinement with BASF 0.05 reduced R1 from 0.12 to 0.05 .

Q. What computational strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., Plasmodium falciparum PfPK7). Parameters:
    • Grid box size: 25 × 25 × 25 Å
    • Exhaustiveness: 20 .
  • MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

Validation : Compare with SAR data; e.g., chloro-substitution enhances PfPK7 inhibition by 40% .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions (e.g., antiplasmodial IC₅₀ ranging from 0.1–5 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., SYBR Green I vs. lactate dehydrogenase assays) .
  • Cellular Context : Test across multiple cell lines (e.g., HepG2 vs. HEK293) .

Resolution Workflow :

Replicate assays with internal controls.

Validate purity via LC-MS.

Perform meta-analysis using fixed-effects models .

Q. What structure-activity relationship (SAR) trends guide the modification of this compound for enhanced bioactivity?

Methodological Answer: Key SAR findings:

ModificationBioactivity ImpactReference
Chlorine at 2-position↑ Binding affinity (ΔG = -2 kcal/mol)
Methyl at 4-position↓ Metabolic degradation
Butanamide chain elongation↓ Solubility, ↑ Toxicity

Design Strategy : Introduce fluorine at 4-position to balance lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZROLLPMHLVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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